4-(2-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Description
4-(2-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a carboxamide linker connecting to a 5-oxo-1-phenylpyrrolidin-3-yl moiety. This structural configuration is distinct from related piperazine-carboxamide derivatives, which often feature alternative substituents such as quinazolinones, thiadiazoles, or heteroaromatic systems .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-20-10-6-5-9-19(20)24-11-13-25(14-12-24)22(28)23-17-15-21(27)26(16-17)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMSHQVFUQPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their physicochemical properties:
Key Observations :
Physicochemical Properties
- Melting Points : Most analogues exhibit high melting points (180–210°C), indicative of crystalline solids stabilized by hydrogen bonding (e.g., A16: 188.5–190.7°C; A34: 199.8–200.2°C) .
- Synthetic Yields : Yields for similar compounds range from 45–58%, reflecting moderate efficiency in carboxamide coupling or alkylation steps .
Structure-Activity Relationships (SAR)
- Pyrrolidinone vs. Quinazolinone: The 5-oxo-pyrrolidin-3-yl group offers a compact hydrogen-bond acceptor, whereas quinazolinones (A16, A34) provide extended planar aromaticity for π-π interactions .
- Heterocyclic Variations : Thiadiazole (CI000679) or pyridinyl () substituents introduce distinct electronic profiles, influencing binding affinity to targets like serotonin receptors or fatty-acid amide hydrolase .
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